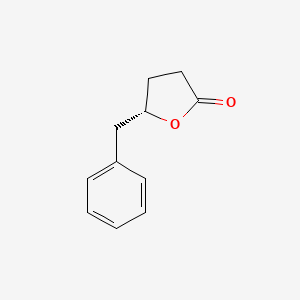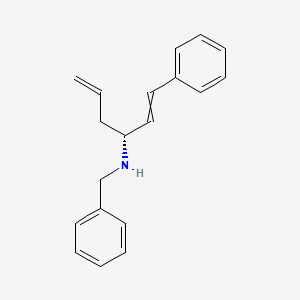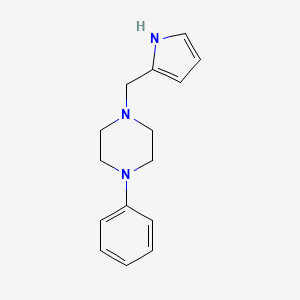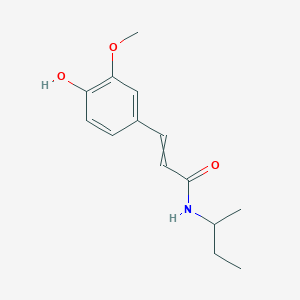
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is an organic compound with a unique structure that includes a pyrazinone core substituted with aminopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Aminopropyl Groups: The aminopropyl groups are introduced through nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: 3-aminopropylamine, various nucleophiles; reactions are often conducted under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrazinone core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents on the aminopropyl groups.
Aplicaciones Científicas De Investigación
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazinone core may also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(aminopropyl)methylamine: Similar structure with aminopropyl groups but lacks the pyrazinone core.
3-aminopropylamine: Contains aminopropyl groups but does not have the pyrazinone core or additional substituents.
Uniqueness
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core and aminopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
501022-71-5 |
|---|---|
Fórmula molecular |
C11H20N4O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3,6-bis(3-aminopropyl)-5-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H20N4O/c1-8-9(4-2-6-12)15-11(16)10(14-8)5-3-7-13/h2-7,12-13H2,1H3,(H,15,16) |
Clave InChI |
UWJPKSCEBGUKIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)C(=N1)CCCN)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)

![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)



![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
